molecular formula C13H17BrN2O B7864669 (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide

Cat. No.: B7864669
M. Wt: 297.19 g/mol
InChI Key: KJBMFOPEJLAKLG-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide ( 1304396-91-5) is a chiral organic compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . Its structure features a stereogenic center in the (S) configuration, a 2-bromobenzyl group, and a cyclopropylamide moiety, which are key structural features in medicinal chemistry research . Compounds with this scaffold are of significant interest in the study of structure-activity relationships, particularly in the field of synthetic opioid analgesics belonging to the 4-anilidopiperidine class . Research on such analogs focuses on understanding how modifications to the N-alkyl substituent (cyclopropyl) and the benzyl ring (bromination at the 2-position) influence binding affinity and selectivity at biological targets . This compound is provided exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. The product is available with the MDL number MFCD13211117 .

Properties

IUPAC Name

(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBMFOPEJLAKLG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1Br)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and various heterocyclic compounds depending on the reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the benzyl ring or the amide side chain. Key examples include:

Table 1: Structural Comparison of Selected Amides
Compound Name Benzyl Substituent Amide Side Chain Molecular Formula Molar Mass (g/mol) Notes
(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide 2-bromo Cyclopropyl C₁₄H₁₈BrN₂O 326.21 Target compound; bromine enhances lipophilicity
(S)-2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-propionamide 4-cyano Cyclopropyl C₁₅H₁₈N₃O 256.33 Discontinued; cyano group introduces electron-withdrawing effects
(S)-2-Amino-N-(2-iodo-benzyl)-N-isopropyl-propionamide 2-iodo Isopropyl C₁₃H₁₉IN₂O 346.21 Higher molar mass due to iodine; isopropyl increases steric bulk
(S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide 2-fluoro Methyl C₁₁H₁₅FN₂O 210.25 Fluorine improves electronegativity; smaller side chain
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide Piperidinyl-benzyl Cyclopropyl C₂₀H₂₈N₃O 326.46 Discontinued; complex tertiary amine structure

Key Differences and Implications

  • Amide Side Chain Modifications: Cyclopropyl vs. Tertiary Amine Integration: The piperidinyl-benzyl analogue (Table 1) introduces a basic nitrogen, which could enhance solubility or alter pharmacokinetics .

Research Findings and Limitations

  • Pharmacological Data Gap: No direct comparative efficacy or toxicity data for these compounds are available in the provided evidence. Structural analysis suggests that the 2-bromo and cyclopropyl groups in the target compound may optimize balance between lipophilicity and rigidity for drug-like properties.
  • Therapeutic Context: While notes a lack of similar compounds for androgenetic alopecia, the structural features of these amides align with protease inhibitors or GPCR modulators, warranting further investigation .

Biological Activity

(S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a propionamide backbone with a cyclopropyl group and a 2-bromo-benzyl moiety. Its molecular formula is C13H16BrN2OC_{13}H_{16}BrN_2O. The presence of the bromine atom enhances its reactivity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and brominated benzyl groups may enhance binding affinity and selectivity towards these targets, leading to various biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, compounds with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (mg/mL)
1E. coli0.0195
2S. aureus0.0048
3C. albicans0.039

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains.

Antitumor Activity

Analogous compounds have demonstrated antitumor effects in various cancer models. For instance, studies have shown that similar brominated derivatives can inhibit tumor cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition with MIC values lower than those of standard antibiotics.
  • Antitumor Studies : In vitro assays revealed that the compound could reduce cell viability in human cancer cell lines, suggesting potential as an anticancer agent. Further investigation into its mechanism revealed involvement in apoptotic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of the bromine substitution on the benzyl ring and the cyclopropyl moiety in enhancing biological activity. Variations in these groups can lead to significant differences in potency and selectivity.

ModificationEffect on Activity
Bromine to FluorineDecreased binding affinity
Cyclopropyl to IsopropylAltered metabolic stability

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-N-(2-bromo-benzyl)-N-cyclopropyl-propionamide, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves:
  • Amide bond formation : Coupling the cyclopropylamine moiety with a bromo-benzyl-substituted carboxylic acid derivative using reagents like EDC/HOBt or DCC.
  • Stereochemical control : Chiral resolution via HPLC or enzymatic methods to isolate the (S)-enantiomer, as stereochemistry critically impacts biological activity .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
  • Yield optimization : Key factors include reaction temperature (20–40°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) .
Step Reagents/ConditionsYield RangeReference
AmidationEDC, HOBt, DMF, RT60–75%
Chiral ResolutionChiral HPLC (Chiralpak AD-H)85–90% ee

Q. How is the stereochemical integrity of this compound confirmed during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Using a Chiralpak AD-H column with hexane/isopropanol (90:10) to verify enantiomeric excess (>90% ee) .
  • NMR Spectroscopy : Analysis of diastereotopic protons (e.g., cyclopropyl CH₂ groups) and coupling constants to confirm stereochemistry .
  • Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈BrN₂O) with <2 ppm error .
  • ¹H/¹³C NMR : Assign peaks for bromo-benzyl (δ 7.2–7.5 ppm, aromatic H), cyclopropyl (δ 0.5–1.2 ppm), and amide carbonyl (δ 170–175 ppm) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (e.g., using Cu-Kα radiation) .

Advanced Research Questions

Q. How can computational chemistry tools predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on ligand-receptor complementarity .
  • Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability and key interactions (e.g., hydrogen bonds with Tyr residues) .
  • QSAR Models : Corrogate substituent effects (e.g., bromo vs. chloro) on activity using descriptors like logP and polar surface area .

Q. What experimental strategies resolve contradictory data in biological activity assays involving this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate receptor binding (e.g., 5-HT2C) via both radioligand displacement and functional cAMP assays .
  • Purity Reassessment : Use LC-MS to rule out impurities (>99% purity required) .
  • Dose-Response Curves : Test across a 10⁻⁹–10⁻⁴ M range to identify non-linear effects .

Q. How does the presence of the bromo substituent on the benzyl group influence the compound's pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : Bromo increases logP (measured at 2.8 vs. 2.3 for chloro analog), enhancing blood-brain barrier permeability .
  • Metabolic Stability : In vitro liver microsome assays show t₁/₂ = 45 min (vs. 22 min for fluoro analog) due to slower CYP450-mediated oxidation .

Q. What methodologies enable the study of metabolic pathways and degradation products of this compound in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Incubate with primary human hepatocytes (37°C, 5% CO₂) and analyze metabolites via LC-QTOF-MS .
  • Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of derivatives?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (NO₂) or donating (OCH₃) groups at the benzyl para position to modulate receptor affinity .
  • Cyclopropyl Modification : Replace cyclopropyl with spiropentyl to assess steric effects on target engagement .

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